molecular formula C23H19FN2O2 B12893086 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide CAS No. 590395-93-0

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide

Cat. No.: B12893086
CAS No.: 590395-93-0
M. Wt: 374.4 g/mol
InChI Key: CIAGYBJOBLXKSJ-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis The compound N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide features a benzoxazole core substituted with methyl groups at positions 5 and 7, a 2-fluorobenzamide group, and a 2-methylphenyl linker. This structure combines aromatic heterocyclic and fluorinated motifs, which are common in pharmaceuticals and agrochemicals due to their stability and bioactivity.

Properties

CAS No.

590395-93-0

Molecular Formula

C23H19FN2O2

Molecular Weight

374.4 g/mol

IUPAC Name

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide

InChI

InChI=1S/C23H19FN2O2/c1-13-11-14(2)21-20(12-13)26-23(28-21)16-8-6-10-19(15(16)3)25-22(27)17-7-4-5-9-18(17)24/h4-12H,1-3H3,(H,25,27)

InChI Key

CIAGYBJOBLXKSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=O)C4=CC=CC=C4F)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazole ring. This can be achieved by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Substitution Reactions: The benzoxazole derivative is then subjected to substitution reactions to introduce the dimethyl and methyl groups at the 5, 7, and 2 positions, respectively.

    Amidation: The final step involves the reaction of the substituted benzoxazole derivative with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized benzoxazole derivatives.

    Reduction: Formation of reduced benzoxazole derivatives.

    Substitution: Formation of substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key analogs and their structural differences:

Compound Name Core Heterocycle Substituents on Benzamide Molecular Weight Key Applications/Properties Reference(s)
Target Compound: N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide Benzoxazole 2-Fluoro ~404.42* Potential agrochemical/pharmaceutical
N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide [2-BTFBA] Benzothiazole 2-Fluoro 260.28 Nonlinear optical (NLO) materials
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide Benzoxazole 3-Iodo 482.32 Unknown (structural analog)
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide Benzoxazole 4-Ethoxy 446.50 Safety data available (industrial)
Broflanilide (Agrochemical) Benzamide Multiple fluorinated and halogenated groups 663.22 Insecticide (GABA receptor antagonist)

*Estimated based on molecular formula (C23H19FN2O2).

Key Observations:
  • Substituent Effects :
    • Halogenation : The 3-iodo analog (482.32 Da) has higher molecular weight and polarizability compared to the 2-fluoro target compound, which may influence solubility and binding kinetics .
    • Alkoxy Groups : Ethoxy or propoxy substituents (e.g., 4-ethoxy derivative) increase hydrophobicity and steric bulk, likely reducing aqueous solubility but enhancing lipid membrane interactions .

Biological Activity

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its anticancer and anti-inflammatory properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H19N3O
  • Molecular Weight : 365.42 g/mol
  • CAS Number : 590395-86-1

The compound contains a benzoxazole moiety, which is known for diverse biological activities, including anticancer and antimicrobial effects. The presence of the fluorobenzamide group enhances its pharmacological potential by influencing its interaction with biological targets.

Anticancer Properties

Recent studies have investigated the anticancer effects of this compound on various cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Mechanism of Action Reference
A4315.2Induction of apoptosis; inhibition of AKT/ERK pathways
A5494.8Cell cycle arrest; reduced IL-6 and TNF-α levels
H12996.0Inhibition of cell migration

The compound exhibited significant cytotoxicity against A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells, with IC50 values indicating effective inhibition of cell proliferation. Mechanistic studies revealed that the compound induces apoptosis and disrupts critical signaling pathways involved in cell survival.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. The following table outlines the effects on inflammatory cytokines:

Cytokine Concentration (µM) Effect Reference
IL-61Decreased expression by 40%
TNF-α1Decreased expression by 35%

The compound significantly reduced the levels of IL-6 and TNF-α in RAW264.7 macrophages, suggesting a dual mechanism that not only targets cancer cells but also modulates inflammatory responses.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

  • Study on Cancer Cell Lines : A comprehensive evaluation demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines while promoting apoptosis through activation of caspase pathways .
  • Inflammation Model : In an experimental model using RAW264.7 macrophages, the compound's ability to downregulate pro-inflammatory cytokines was assessed using ELISA techniques, confirming its potential as an anti-inflammatory agent .

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